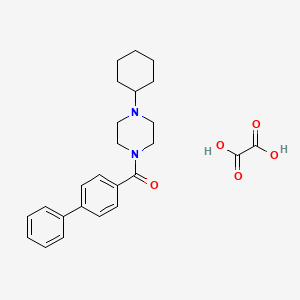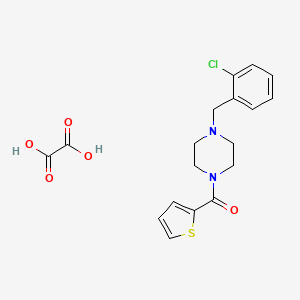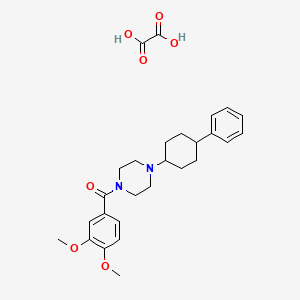
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound. The synthesis of similar compounds typically involves multi-step reactions, including polycondensation and other complex organic reactions. For example, Faghihi and Mozaffari (2008) describe the synthesis of new polyamides through polycondensation, which might be similar to the synthesis process of the compound (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction and computational methods. For instance, the structure and conformation of similar compounds have been analyzed using these techniques, as demonstrated by Banerjee et al. (2002) in their study on 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often studied to understand their interaction potential and reactivity. Shim et al. (2002) analyzed the molecular interaction of a similar compound with a specific receptor, providing insights into its chemical properties and potential interactions (Shim et al., 2002).
Physical Properties Analysis
Physical properties like solubility and thermal properties are crucial for understanding the behavior of such compounds. Faghihi and Mozaffari (2008) discuss the solubility and thermal properties of related polyamides, which could be relevant for understanding the physical properties of 1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For example, the study by Nural et al. (2018) on a related bicyclic compound provides insights into its chemical reactivity and stability (Nural et al., 2018).
Applications De Recherche Scientifique
Polyamides and Polymer Chemistry
Polyamides Synthesis and Characterization : Research by Faghihi and Mozaffari (2008) introduced the synthesis of new polyamides through the direct polycondensation of 2,5-bis[(4-carboxyanilino)carbonyl]pyridine with aromatic diamines. These polyamides, characterized by their high yield, inherent viscosities, and excellent solubility in polar solvents, are significant for their potential applications in advanced material sciences due to their thermal stability and chemical properties Faghihi & Mozaffari, 2008.
Chemical Synthesis and Reactivity
Aromatic Polyamides with Nitrile and Imide Units : Choi and Jung (2004) synthesized new aromatic polyamides containing n-alkylphenylimide units, demonstrating enhanced thermal stability and solubility. The presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains in these polymers suggests their utility in high-performance materials Choi & Jung, 2004.
Advanced Material Applications
Electrochromic Aromatic Polyamides : Chang and Liou (2008) developed novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, showcasing their electrochromic properties. These polymers, which can be solution-cast into flexible films, exhibit strong UV-vis absorption and photoluminescence, indicating their potential in electrochromic devices and organic electronics Chang & Liou, 2008.
Heterocyclic Compound Synthesis
Enaminonitriles in Heterocyclic Synthesis : Fadda et al. (2012) explored the utility of enaminonitriles in synthesizing various heterocyclic derivatives, demonstrating the versatility of these compounds in generating biologically active molecules. This work underscores the significance of enaminonitriles in medicinal chemistry and the development of novel therapeutic agents Fadda, Etman, El-Seidy, & Elattar, 2012.
Fluorescent and Light-Emitting Materials
Blue Light-Emitting Polyamides : Hamciuc et al. (2015) synthesized new polyamides and poly(amide-imide)s containing a 1,3,4-oxadiazole ring, showcasing their application as blue light-emitting materials. These polymers exhibit high thermal stability, good solubility, and strong fluorescence, highlighting their potential in optoelectronic applications Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-11-4-3-5-12(2)18(11)22-19(25)13-8-17(24)23(10-13)14-6-7-15(20)16(21)9-14/h3-7,9,13H,8,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBRXEYCNHTYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4014025.png)


![7-(2-furyl)-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4014043.png)
![4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4014057.png)


![3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4014078.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B4014079.png)
![N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4014082.png)
![N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide](/img/structure/B4014098.png)
![N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4014104.png)
![3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4014114.png)
![2-[(isobutoxycarbonyl)amino]butyl 1-naphthylcarbamate](/img/structure/B4014120.png)